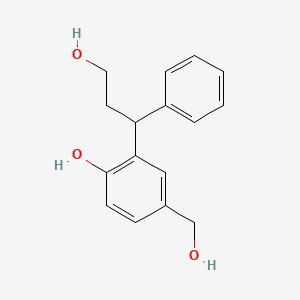

Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

Description

Properties

IUPAC Name |

4-(hydroxymethyl)-2-(3-hydroxy-1-phenylpropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c17-9-8-14(13-4-2-1-3-5-13)15-10-12(11-18)6-7-16(15)19/h1-7,10,14,17-19H,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFWTWKNWQIGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)C2=C(C=CC(=C2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

A Core Moiety in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-, a significant structural motif found in various pharmacologically active molecules. While direct literature on the synthesis of this specific compound is sparse, its core structure is analogous to key intermediates in the synthesis of prominent drugs such as Salmeterol. This guide, therefore, leverages established synthetic strategies for Salmeterol and related phenethanolamine derivatives to propose robust and well-documented routes. By examining the underlying chemical principles and providing detailed experimental insights, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently synthesize this valuable compound.

Introduction: The Significance of the 2-Hydroxy-5-(hydroxymethyl)phenyl Moiety

The 2-hydroxy-5-(hydroxymethyl)phenyl group is a critical pharmacophore in a range of therapeutic agents, most notably in the class of long-acting β2-adrenergic receptor agonists. The presence of both a phenolic hydroxyl and a benzylic alcohol group allows for specific interactions with receptor binding sites, contributing to both the efficacy and duration of action of these drugs. Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-, in particular, represents a foundational structure from which more complex molecules can be elaborated. Its synthesis is therefore a key step in the development of novel therapeutics targeting a variety of respiratory and cardiovascular conditions.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- suggests several viable synthetic approaches. The primary disconnection points are typically at the C-C bond between the propyl side chain and the phenyl ring, or at the C-O bond of the ether linkage if present in a precursor.

Key Strategic Considerations:

-

Starting Material Selection: The choice of starting material is crucial and often dictates the overall efficiency of the synthesis. Common starting points include substituted salicylaldehydes, p-hydroxybenzaldehydes, or related phenolic compounds.[1][2]

-

Protecting Group Strategy: The presence of multiple hydroxyl groups necessitates a robust protecting group strategy to ensure regioselectivity during synthetic transformations. Benzyl ethers are commonly employed for the phenolic hydroxyl group due to their stability and ease of removal via hydrogenolysis.[3]

-

Chiral Synthesis: For the synthesis of enantiomerically pure final products, an asymmetric synthesis approach is often required. This can involve the use of chiral catalysts or chiral auxiliaries.[1]

Proposed Synthetic Pathways

Based on established methodologies for the synthesis of Salmeterol and its intermediates, two primary synthetic routes are proposed for the preparation of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-.

Route A: Starting from p-Hydroxybenzaldehyde

This route involves the initial hydroxymethylation and protection of p-hydroxybenzaldehyde, followed by the introduction of the phenylpropyl side chain.

Caption: Synthetic pathway starting from p-hydroxybenzaldehyde.

Protocol Overview:

-

Hydroxymethylation and Protection: p-Hydroxybenzaldehyde is first subjected to a hydroxymethylation reaction to introduce the -CH2OH group at the ortho position to the hydroxyl group. The resulting dihydroxyl compound is then protected, for instance, as an acetal, to yield a prochiral aldehyde.[1]

-

Asymmetric Nucleophilic Addition: The prochiral aldehyde undergoes an asymmetric nucleophilic addition of a cyanide source, catalyzed by a chiral catalyst such as (S)-BINOLAM·AlCl, to form a chiral cyanohydrin intermediate.[1]

-

Reduction: The cyanohydrin is then reduced to the corresponding primary amine.

-

Side Chain Introduction and Deprotection: The phenylpropyl side chain is introduced via reaction with a suitable electrophile. Subsequent hydrolysis removes the protecting group to yield the final product.

Route B: Starting from Salicylaldehyde

This approach begins with salicylaldehyde and involves the introduction of the side chain via a condensation reaction.

Caption: Synthetic pathway starting from salicylaldehyde.

Protocol Overview:

-

Protection: The hydroxyl group of salicylaldehyde is protected, for example, as an acetyl group.[2]

-

Condensation: The protected salicylaldehyde derivative is condensed with an amine containing the desired side chain, such as an amine with a 4-phenyl-1-butanol moiety, which can be later modified.[4]

-

Reduction: The resulting imine or related intermediate is reduced to the corresponding amine using a reducing agent like sodium borohydride.[4]

-

Deprotection and Hydrogenolysis: The protecting groups are removed, and catalytic hydrogenolysis is employed to yield the final product.[2][4]

Detailed Experimental Protocols

While the exact synthesis of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- is not explicitly detailed in the provided search results, the following protocols for analogous transformations in Salmeterol synthesis can be adapted.

Benzylation of a Phenolic Hydroxyl Group

This is a common protection step in the synthesis of Salmeterol intermediates.

| Parameter | Value | Source/Comment |

| Starting Material | Methyl-5-acetyl-2-hydroxybenzoate | A common precursor in Salmeterol synthesis.[3] |

| Reagents | Benzyl chloride, Base (e.g., K2CO3), Catalyst | The base facilitates the deprotonation of the phenol.[3] |

| Solvent | Polar solvent (e.g., DMF) | |

| Reaction Temperature | 30°C to 80°C | |

| Product | 5-acetyl-2-benzyloxy benzoate |

Step-by-Step Methodology:

-

Dissolve methyl-5-acetyl-2-hydroxybenzoate in a suitable polar solvent.

-

Add the base and a catalyst.

-

Add benzyl chloride and heat the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and extract the product.

-

Purify the product by crystallization or chromatography.

Reduction of a Ketone to an Alcohol

This is a key step in forming the ethanolamine side chain.

| Parameter | Value | Source/Comment |

| Starting Material | 4-bromo-4-fluoro-2-hydroxymethyl-benzophenone | An example of a ketone precursor.[5] |

| Reagent | Potassium borohydride | A mild and selective reducing agent.[5] |

| Solvent | Tetrahydrofuran/Ethanol | |

| Reaction Temperature | Below 25°C | To control the reaction rate and prevent side reactions.[5] |

| Product | 4-bromo-(2-hydroxymethyl)-phenyl-(4-fluorophenyl)-methanol |

Step-by-Step Methodology:

-

Dissolve the ketone starting material in tetrahydrofuran.

-

Add a suspension of potassium borohydride in ethanol while maintaining the temperature below 25°C.[5]

-

Stir the reaction mixture for a few hours at room temperature.

-

Quench the reaction by adding a dilute aqueous acid solution.

-

Remove the organic solvents under vacuum.

-

Extract the aqueous solution with an organic solvent (e.g., toluene).

-

Dry the combined organic phases and evaporate the solvent to obtain the crude product.

Conclusion and Future Perspectives

The synthesis of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- is a challenging yet achievable goal for medicinal chemists. By adapting established synthetic routes for Salmeterol and its intermediates, researchers can efficiently access this valuable compound. The choice of synthetic strategy will depend on the availability of starting materials, the desired scale of the synthesis, and the need for enantiomeric purity. Future research in this area could focus on the development of more atom-economical and environmentally friendly synthetic methods, such as those employing catalytic C-H activation or biocatalysis. The continued exploration of the therapeutic potential of molecules derived from this core structure promises to yield novel and effective treatments for a range of human diseases.

References

- Process for the preparation of salmeterol and its intermediates. (WO2012032546A2).

- Method for synthesizing (R)-salmeterol. (CN103435505A).

-

New synthesis process of salmeterol xinafoate. (2009). ResearchGate. [Link]

-

Process and intermediates for the preparation of Salmeterol. (EP 1937626 B1). European Patent Office. [Link]

-

Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-γ-phenyl-. ChemBK. [Link]

- A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives. (EP1502907A1).

Sources

- 1. CN103435505A - Method for synthesizing -salmeterol - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2012032546A2 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents [patents.google.com]

Physico-chemical properties of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

An In-depth Technical Guide to the Physico-chemical Properties of Ifenprodil

A Note on Chemical Nomenclature: The compound specified, "Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-," does not correspond to a well-documented chemical entity in standard databases. This guide will focus on a structurally relevant and extensively studied molecule of significant interest to researchers in drug development: Ifenprodil .

Introduction to Ifenprodil

Ifenprodil is a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist with high selectivity for the GluN2B subunit.[1][2][3] Initially developed as a cerebral vasodilator, it is sold under brand names like Cerocral and Vadilex in some countries.[4] Its unique pharmacological profile has led to extensive research into its potential for treating a variety of neurological and psychiatric disorders.[1][4][5] Chemically, Ifenprodil is a substituted phenethylamine and a β-hydroxyamphetamine derivative.[4] A thorough understanding of its physico-chemical properties is paramount for formulation development, pharmacokinetic profiling, and the design of new chemical entities targeting the NMDA receptor.

Core Physico-chemical Identifiers and Properties

Precise identification and fundamental physical constants are the bedrock of chemical and pharmaceutical development. These properties dictate the compound's behavior in both in vitro and in vivo systems.

| Property | Value | Source(s) |

| IUPAC Name | 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol | [4][5] |

| Synonyms | NP-120, RC 61-91, Dilvax, Cerocral, Vadilex | [1][4][6] |

| CAS Number | 23210-56-2 (for free base); 23210-58-4 (for tartrate salt) | [1][5] |

| Molecular Formula | C21H27NO2 | [4][5] |

| Molecular Weight | 325.45 g/mol (free base); 800.98 g/mol (tartrate salt) | [1] |

| Melting Point | 178-180 °C (tartrate salt) | [7] |

Ionization and Lipophilicity: The Keys to Bioavailability

The interplay between a drug's ionization state (pKa) and its lipophilicity (logP) is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.

Acid Dissociation Constant (pKa)

The pKa value indicates the pH at which a molecule is 50% ionized. For Ifenprodil, which contains both a basic piperidine nitrogen and an acidic phenolic hydroxyl group, the pKa values govern its charge state in different physiological compartments. This, in turn, influences its ability to cross biological membranes and interact with its target receptor.

Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. A positive logP indicates a preference for a lipid (non-polar) environment, while a negative value indicates a preference for an aqueous (polar) environment. This property is a key predictor of a drug's ability to cross the lipid bilayers of cell membranes, including the blood-brain barrier.

The predicted logP for Ifenprodil is a critical parameter for its action in the central nervous system. While a specific experimentally determined value is not cited in the search results, its chemical structure, rich in carbon-hydrogen bonds, suggests a relatively high lipophilicity, which is consistent with its activity as a CNS-acting agent.

Solubility Profile

The solubility of a drug is a critical factor for its formulation and bioavailability. Ifenprodil's solubility is highly dependent on the solvent and the salt form used. The tartrate and hemitartrate salts are commonly used to improve aqueous solubility.[6][8]

| Solvent | Solubility (Tartrate/Hemitartrate Salt) | Source(s) |

| Water | 1 mg/mL (in PBS, pH 7.2); Soluble to 15 mM with gentle warming | [2][6] |

| DMSO | 30 mg/mL to ≥23.78 mg/mL | [6][9] |

| Ethanol | 30 mg/mL to ≥42.5 mg/mL | [6][9] |

| DMF | 50 mg/mL | [6] |

Insight for Researchers: The limited aqueous solubility of Ifenprodil necessitates the use of organic co-solvents like DMSO or ethanol for preparing stock solutions for in vitro assays.[8] When preparing for cell-based experiments, it is crucial to dilute the stock solution into the aqueous culture medium, ensuring the final concentration of the organic solvent is minimal to avoid cellular toxicity.[8]

Spectroscopic and Structural Data

Spectroscopic data provides the fingerprint of a molecule, confirming its identity and structure.

-

UV-Vis Spectroscopy: Ifenprodil exhibits maximum absorbance (λmax) at 227 and 278 nm, which is characteristic of its phenolic and benzylic chromophores.[6]

-

Mass Spectrometry: In LC-MS/MS analysis, the precursor-to-product ion transition for Ifenprodil is typically monitored at m/z 326.2→308.1.[10] This information is vital for quantitative bioanalysis in pharmacokinetic studies.

-

Stereochemistry: Ifenprodil has two chiral centers, meaning it can exist as four distinct stereoisomers.[11] Research has shown that the (1R,2R)-stereoisomer exhibits the highest affinity and inhibitory activity at the GluN2B-NMDA receptor, highlighting the importance of stereochemistry in its biological function.[11] The absolute configuration of the stereoisomers has been confirmed by X-ray crystal structure analysis.[11]

Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

-

Solid Form: Ifenprodil tartrate salt is typically a crystalline solid and should be stored at room temperature.[6]

-

In Solution: Stock solutions, particularly in organic solvents, should be prepared fresh if possible.[2] If storage is necessary, solutions should be kept at -20°C for up to one month.[2] It is important to ensure any precipitate is redissolved before use, which may require gentle warming.[2] The stability of Ifenprodil is a key consideration in the design of long-term studies and the development of pharmaceutical formulations.

Experimental Methodologies

The accurate determination of physico-chemical properties relies on robust experimental protocols.

Workflow for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate and commonly used method for pKa determination.[12][13] The process involves monitoring pH changes in a solution of the compound as a titrant (acid or base) is added.[12]

Caption: Workflow for pKa determination by potentiometric titration.

Workflow for logP Determination via Shake-Flask Method

The shake-flask method is the "gold standard" for the direct experimental determination of logP.[14] It involves partitioning the compound between n-octanol and water and then measuring its concentration in each phase.

Caption: Workflow for logP determination by the shake-flask method.

Conclusion

The physico-chemical properties of Ifenprodil—its molecular structure, ionization constants, lipophilicity, and solubility—are intricately linked to its pharmacological activity as a selective GluN2B NMDA receptor antagonist. For researchers in drug discovery and development, a comprehensive grasp of these characteristics is not merely academic; it is a fundamental requirement for designing meaningful experiments, developing effective formulations, and interpreting complex biological data. The methodologies outlined provide a framework for the robust characterization of Ifenprodil and its analogues, paving the way for the development of next-generation therapeutics targeting the central nervous system.

References

-

Ifenprodil. Wikipedia. [Link]

-

EPA Response to Appeal RFC: CHEMDAT8, RCRA, SCDM, SCDM Win, SIMS, STF, SPHEM, CHEM9, HHRAP, HHRAPCF, TreatDB, KowWin, PhysProp, Chemfate, Water9, and PBT Profiler Databases. US EPA. [Link]

-

Ifenprodil | C21H27NO2 | CID 3689. PubChem - NIH. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Syracuse research corporation's chemical information databases: Extraction and compilation of data related to environmental fate and exposure. ResearchGate. [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Syracuse Research Corporation's Chemical Information Databases. ResearchGate. [Link]

-

Experimental determination of the logP using the spectrophotometric method. [Link]

-

Determination of ifenprodil by LC–MS/MS and its application to a pharmacokinetic study in healthy Chinese volunteers. ResearchGate. [Link]

-

physprop function. RDocumentation. [Link]

-

Photochemical control of drug efficacy – a comparison of uncaging and photoswitching ifenprodil on NMDA receptors. PubMed Central. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

-

Scientific Databases. SRC, Inc. [Link]

-

Ifenprodil Effects on GluN2B-Containing Glutamate Receptors. PMC - PubMed Central. [Link]

-

Ifenprodil Stereoisomers: Synthesis, Absolute Configuration, and Correlation with Biological Activity. ACS Publications. [Link]

-

Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. MDPI. [Link]

-

NRx Pharmaceuticals (NASDAQ:NRXP) Given "Buy" Rating at BTIG Research. MarketBeat. [Link]

-

Ifenprodil prolongs specific closed components. A, closed intervals... ResearchGate. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. Ifenprodil | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Ifenprodil - Wikipedia [en.wikipedia.org]

- 5. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. apexbt.com [apexbt.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. encyclopedia.pub [encyclopedia.pub]

Spectroscopic and Analytical Profile of 2-(3-Hydroxy-1-phenylpropyl)-4-(hydroxymethyl)phenol: A Technical Guide

Abstract

This technical guide provides a comprehensive analytical and spectroscopic profile of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-, also known as 2-(3-Hydroxy-1-phenylpropyl)-4-(hydroxymethyl)phenol (CAS 1312416-97-9). While publicly accessible experimental spectra for this specific compound are limited, this document, designed for researchers, scientists, and drug development professionals, offers a detailed theoretical analysis of its expected spectroscopic characteristics. By examining its structural features and drawing comparisons with closely related analogues, we will predict key signals in Nuclear Magnetic Resonance (¹H and ¹³C NMR), fundamental absorption bands in Infrared (IR) spectroscopy, and plausible fragmentation patterns in Mass Spectrometry (MS). Furthermore, this guide outlines robust, field-proven experimental protocols for acquiring high-fidelity spectroscopic data for this class of compounds.

Introduction and Molecular Structure

2-(3-Hydroxy-1-phenylpropyl)-4-(hydroxymethyl)phenol is a phenolic compound with a molecular formula of C₁₆H₁₈O₃ and a molar mass of 258.31 g/mol [1]. Its structure features a central phenol ring substituted with a 3-hydroxy-1-phenylpropyl group at the 2-position and a hydroxymethyl group at the 5-position. The presence of multiple hydroxyl groups, a phenyl group, and a flexible propyl chain suggests a molecule with potential for diverse chemical interactions and biological activity. This compound is also identified as "Fesoterodine Impurity 19"[2], indicating its relevance in the pharmaceutical industry as a reference standard for the quality control of the drug Fesoterodine.

The unique arrangement of its functional groups—a phenolic hydroxyl, a primary alcohol, and a secondary alcohol—makes spectroscopic analysis a critical tool for its unambiguous identification and characterization. The following sections will delve into the predicted spectroscopic data and the methodologies for their experimental verification.

Molecular Structure:

Caption: 2D structure of 2-(3-Hydroxy-1-phenylpropyl)-4-(hydroxymethyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. While experimental data for the target compound is not publicly available, we can predict the salient features of its ¹H and ¹³C NMR spectra based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the presence of multiple aromatic and aliphatic protons, some of which are diastereotopic.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Phenolic -OH | 8.0 - 9.5 | singlet (broad) | 1H | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

| Aromatic CH (phenol ring) | 6.7 - 7.2 | multiplet | 3H | The substitution pattern will lead to complex splitting. |

| Aromatic CH (phenyl ring) | 7.2 - 7.4 | multiplet | 5H | Protons of the unsubstituted phenyl group. |

| -CH₂- (hydroxymethyl) | 4.5 - 4.7 | singlet | 2H | |

| -CH- (benzylic) | 4.0 - 4.3 | triplet | 1H | Coupled to the adjacent methylene group. |

| -CH₂- (propyl chain) | 1.9 - 2.2 | multiplet | 2H | Diastereotopic protons, may appear as a complex multiplet. |

| -CH₂- (propyl chain) | 3.6 - 3.8 | triplet | 2H | Coupled to the adjacent methylene group. |

| Alcoholic -OH (primary) | 4.8 - 5.2 | triplet | 1H | Coupling to the adjacent CH₂ may be observed. |

| Alcoholic -OH (secondary) | 5.0 - 5.5 | doublet | 1H | Coupling to the adjacent CH may be observed. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number and electronic environment of all carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Aromatic C-O (phenolic) | 150 - 155 | |

| Aromatic C (substituted) | 125 - 145 | Includes the carbons attached to the propyl and hydroxymethyl groups. |

| Aromatic CH | 115 - 130 | |

| Benzylic -CH- | 45 - 50 | |

| -CH₂- (propyl chain) | 30 - 35 | |

| -CH₂-O (propyl chain) | 60 - 65 | |

| -CH₂-OH (hydroxymethyl) | 63 - 68 |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample and dissolve it in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for phenolic compounds as it can help in observing exchangeable protons like hydroxyls.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

To confirm the identity of -OH protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The signals corresponding to the -OH protons should disappear or significantly diminish.

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a standard proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) should be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3600 - 3200 | O-H (alcohols, phenol) | Stretching | Strong, broad |

| 3100 - 3000 | C-H (aromatic) | Stretching | Medium |

| 3000 - 2850 | C-H (aliphatic) | Stretching | Medium |

| 1610, 1500, 1450 | C=C (aromatic) | Stretching | Medium to strong |

| 1260 - 1000 | C-O (alcohols, phenol) | Stretching | Strong |

| 880 - 800 | C-H (aromatic) | Out-of-plane bending | Strong |

Experimental Protocol for IR Data Acquisition

Objective: To identify the key functional groups in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Process the data to obtain a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.

-

Positive Ion Mode [M+H]⁺: Expected at m/z 259.13.

-

Positive Ion Mode [M+Na]⁺: Expected at m/z 281.11.

-

Negative Ion Mode [M-H]⁻: Expected at m/z 257.11.

Fragmentation: Under higher energy conditions (e.g., tandem MS or electron ionization), fragmentation is expected. Key fragment ions could arise from:

-

Loss of water (H₂O) from the alcohol groups.

-

Cleavage of the C-C bonds in the propyl chain.

-

Loss of the hydroxymethyl group.

-

Formation of a stable benzylic cation.

Experimental Protocol for MS Data Acquisition

Objective: To determine the molecular weight and obtain fragmentation data.

Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap, coupled to a suitable ionization source (e.g., ESI).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

-

Acquire a full scan mass spectrum in both positive and negative ion modes to determine the mass of the molecular ion.

-

Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain a fragment ion spectrum. This is crucial for structural confirmation.

Conclusion

This technical guide provides a detailed, albeit theoretical, spectroscopic and analytical profile of 2-(3-Hydroxy-1-phenylpropyl)-4-(hydroxymethyl)phenol. The predicted NMR, IR, and MS data, in conjunction with the provided experimental protocols, offer a robust framework for researchers to identify and characterize this compound. The structural complexity and its relevance as a pharmaceutical impurity underscore the importance of multi-technique spectroscopic analysis for unambiguous verification. The information presented herein serves as a valuable resource for scientists engaged in synthetic chemistry, pharmaceutical analysis, and drug development.

References

-

ChemBK. (2024, January 2). Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-γ-phenyl-. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 2-(3-(Di(propan-2-yl)amino)-1-phenylpropyl)-4-(hydroxymethyl)phenol. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). ES2522549T3 - Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl-methanol and (R) -feso-deacyl.

-

NIST. (n.d.). Benzenepropanol, 2-methoxy-. NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

-

ChemBK. (2024, January 2). 2-(3-Hydroxy-1-phenylpropyl)-4-(hydroxymethyl)phenol Request for Quotation. Retrieved January 16, 2026, from [Link]

-

ChemBK. (2024, January 2). Fesoterodine Impurity 19. Retrieved January 16, 2026, from [Link]

-

ChemBK. (2024, January 2). 2-Hydroxy-5-(hydroxymethyl)-γ-phenyl-benzenepropanol. Retrieved January 16, 2026, from [Link]

Sources

Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- CAS 1312416-97-9 characterization

An In-depth Technical Guide to the Characterization of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- (CAS 1312416-97-9)

Introduction: The Significance of a Pharmaceutical Impurity

In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass the entire impurity profile of a drug product. Uncharacterized impurities represent a significant risk, potentially impacting safety, efficacy, and stability. This guide provides an in-depth technical overview of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- (CAS 1312416-97-9), a compound identified as a process-related impurity in the synthesis of Fesoterodine.[1][2]

Fesoterodine is a potent antimuscarinic agent used for the treatment of overactive bladder. As drug development professionals are aware, regulatory bodies worldwide mandate the identification and characterization of any impurity present at levels of 0.10% or higher. Understanding the structure, properties, and potential formation pathways of such impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and product quality. This document serves as a comprehensive resource for researchers, analytical scientists, and process chemists involved in the development of Fesoterodine or related molecules, offering insights into the identification, synthesis, and characterization of this specific impurity.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of characterization. The following tables summarize the key identifiers and known physicochemical properties of the compound.

Nomenclature and Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1312416-97-9 | [1][2][3][4][5][6] |

| IUPAC Name | 2-(3-Hydroxy-1-phenylpropyl)-4-(hydroxymethyl)phenol | [3] |

| Synonyms | Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-γ-phenyl- | [1][3][4][5] |

| Fesoterodine Impurity 19 | [1] | |

| Molecular Formula | C₁₆H₁₈O₃ | [1][2][3][5][7] |

| Molecular Weight | 258.31 g/mol | [2][3] |

| SMILES | OCCC(c1cc(CO)ccc1O)c1ccccc1 | [4] |

Physicochemical and Predicted Properties

Direct experimental data for this compound is limited. The table below combines available information with computationally predicted values to provide a working profile.

| Property | Value | Notes |

| Appearance | Not available; related compounds are off-white solids.[8] | Physical state at STP is not specified in available literature. |

| Boiling Point | 481.9 ± 40.0 °C | Predicted value.[5] |

| Density | 1.216 ± 0.06 g/cm³ | Predicted value.[5] |

| pKa | 9.66 ± 0.48 | Predicted value, likely corresponding to the phenolic hydroxyl group.[5] |

| Storage | Store at -20°C or 2-8°C. | Recommended for maintaining long-term stability.[5][9] |

Context in Pharmaceutical Development: The Fesoterodine Connection

The relevance of CAS 1312416-97-9 is intrinsically linked to Fesoterodine. Fesoterodine is the isobutyryl ester prodrug of 5-hydroxymethyl tolterodine (5-HMT), which is the principal active metabolite of Tolterodine. This family of compounds shares a core 2-(3-amino-1-phenylpropyl)phenol structure. This impurity, a diol, is likely formed during the synthesis of the Fesoterodine API, possibly from a side reaction or degradation of a key intermediate. Its structural similarity to the API necessitates its thorough characterization to develop specific analytical methods for its detection and control.

Spectroscopic Characterization: A Predictive Approach

As no public spectra are available, this section outlines the expected spectroscopic features based on the compound's structure. This predictive analysis is crucial for scientists aiming to identify this impurity in a sample matrix.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex but highly informative.

-

Aromatic Protons (approx. 6.8-7.4 ppm): Eight protons in total. The five protons from the monosubstituted γ-phenyl ring will likely appear as a multiplet. The three protons on the trisubstituted phenol ring will show a more defined splitting pattern (e.g., a doublet, a singlet/doublet of doublets).

-

Hydroxymethyl Protons (-CH₂OH, approx. 4.5-4.7 ppm): A singlet integrating to two protons.

-

Benzylic Proton (Ar-CH-CH₂, approx. 4.1-4.3 ppm): A triplet integrating to one proton, coupled to the adjacent methylene group.

-

Propyl Chain Protons (-CH-CH₂-CH₂-, approx. 1.9-2.2 ppm and 3.6-3.8 ppm): Two distinct methylene groups. The one adjacent to the benzylic carbon will be a multiplet, and the one adjacent to the terminal hydroxyl will be a triplet.

-

Hydroxyl Protons (-OH, variable): Three broad singlets (phenolic, primary alcohol, secondary alcohol) that are D₂O exchangeable.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of the reference standard or sample. Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it avoids obscuring signals in the aromatic region and allows for clear observation of exchangeable -OH protons.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Data Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>16 scans).

-

Confirmation of -OH Peaks: Add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the hydroxyl proton signals confirms their assignment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should show 16 distinct carbon signals.

-

Aromatic Carbons (approx. 115-155 ppm): Eight signals. The carbon bearing the phenolic -OH group will be the most downfield (~155 ppm).

-

Hydroxymethyl Carbon (-CH₂OH, approx. 62-65 ppm).

-

Secondary Alcohol Carbon (-CHOH, approx. 70-73 ppm).

-

Benzylic Carbon (Ar-CH-CH₂, approx. 45-50 ppm).

-

Propyl Chain Methylene (-CH₂-, approx. 35-40 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) in both positive and negative modes would be effective.

-

Positive Mode ESI-MS: Expect to see the protonated molecule [M+H]⁺ at m/z 259.13, and potentially adducts with sodium [M+Na]⁺ at m/z 281.11.

-

Negative Mode ESI-MS: Expect the deprotonated molecule [M-H]⁻ at m/z 257.11, likely from the acidic phenolic proton.

-

Fragmentation (MS/MS): Key fragmentation would involve the loss of water (H₂O) from the alcohol groups and cleavage of the propyl chain, providing structural confirmation.

Infrared (IR) Spectroscopy

-

O-H Stretch (approx. 3200-3500 cm⁻¹): A strong, broad band characteristic of the multiple hydroxyl groups.

-

Aromatic C-H Stretch (approx. 3000-3100 cm⁻¹).

-

Aliphatic C-H Stretch (approx. 2850-2960 cm⁻¹).

-

Aromatic C=C Bending (approx. 1450-1600 cm⁻¹): Multiple sharp peaks.

-

C-O Stretch (approx. 1050-1250 cm⁻¹): Strong bands corresponding to the primary, secondary, and phenolic C-O bonds.

Proposed Synthetic Pathway for Reference Standard Generation

Rationale: The proposed synthesis builds the molecule by forming the key C-C bond between the two aromatic rings via a Grignard reaction, a robust and well-established method in organic synthesis.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a conceptual guide. Actual reaction conditions, concentrations, and purification methods would require laboratory optimization.

-

Step 1: Protection of 4-bromo-2-hydroxybenzaldehyde.

-

Dissolve the starting material in dichloromethane (DCM).

-

Add dihydropyran and a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

-

Stir at room temperature until TLC analysis shows complete consumption of the starting material.

-

Work up the reaction with aqueous sodium bicarbonate, extract with DCM, dry over sodium sulfate, and concentrate to yield the THP-protected phenol.

-

-

Step 2: Grignard Reaction.

-

In a flame-dried, three-neck flask under argon, add magnesium turnings and a crystal of iodine.

-

Add a solution of the protected starting material from Step 1 in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction.

-

Once the Grignard reagent has formed, cool the flask to 0°C.

-

Add a solution of phenylacetaldehyde in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Step 3: Work-up and Reduction.

-

Quench the reaction carefully by slowly adding saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over sodium sulfate, and concentrate.

-

Dissolve the crude secondary alcohol intermediate in methanol and cool to 0°C.

-

Add sodium borohydride (NaBH₄) portion-wise to reduce the aldehyde formed from the initial protection strategy back to a primary alcohol.

-

Monitor by TLC. Once complete, quench with acetone, and then add water.

-

-

Step 4: Deprotection and Purification.

-

Concentrate the mixture from Step 3.

-

Dissolve the residue in a mixture of THF and 2M hydrochloric acid (HCl).

-

Stir at room temperature until the THP protecting group is cleaved.

-

Neutralize with sodium bicarbonate and extract with ethyl acetate.

-

Purify the crude product using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final, pure compound.

-

Safety and Handling

Based on available Safety Data Sheet (SDS) information, the compound presents several hazards that require appropriate handling procedures.[3]

| Hazard Class | Statement |

| Skin Irritation | H315: Causes skin irritation.[3] |

| Eye Irritation | H319: Causes serious eye irritation.[3] |

| Respiratory Irritation | H335: May cause respiratory irritation.[3] |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[3]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[3]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.[3]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Conclusion

Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- (CAS 1312416-97-9) is a structurally significant impurity related to the manufacturing of Fesoterodine. While publicly available experimental data is scarce, a thorough characterization is achievable through a combination of predictive spectroscopic analysis and the synthesis of a pure reference standard. This guide provides the foundational knowledge for researchers and drug development professionals to approach the identification, synthesis, and handling of this compound. By applying the principles and protocols outlined herein, organizations can establish robust analytical controls, ensuring the purity, safety, and quality of their pharmaceutical products.

References

-

PA SL. Product Information: 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol. [Link]

-

Australian Government Department of Health. Evaluation Statement: Benzenepropanol. [Link]

-

PubChem, National Institutes of Health. Compound Summary: Benzenepropanol. [Link]

-

Ivy Fine Chemicals. Product Information: Benzenepropanol, 2-hydroxy-5-(hydroxyMethyl)-γ-phenyl-. [Link]

-

MDPI. Article: Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. [Link]

-

CATO. Product Information: Fesoterodine Impurity 25. [Link]

-

ChemBK. Product Information: 2-Hydroxy-5-(hydroxymethyl)-γ-phenyl-benzenepropanol. [Link]

-

ChemBK. Product Information: Fesoterodine Impurity 19. [Link]

-

CATO. Product Information: rac 5-Hydroxymethyl Desisopropyl Tolterodine. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 480432-16-4 | rac 5-Hydroxymethyl Desisopropyl Tolterodine | CATO参考物质 [en.cato-chem.com]

- 3. aksci.com [aksci.com]

- 4. ivychem.com [ivychem.com]

- 5. chembk.com [chembk.com]

- 6. 2-(3-Hydroxy-1-phenylpropyl)-4-(hydroxymethyl)phenol | 1312416-97-9 [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 89840-84-6 | 非索罗定杂质25 | CATO参考物质 [en.cato-chem.com]

The Multifaceted Therapeutic Potential of Substituted Benzenepropanols: A Technical Guide for Drug Discovery

Abstract

Substituted benzenepropanols, a diverse class of organic compounds encompassing naturally occurring phenylpropanoids and their synthetic derivatives, have emerged as a promising scaffold in drug discovery. Exhibiting a remarkable breadth of biological activities, these molecules offer potential therapeutic applications spanning anti-inflammatory, antioxidant, antimicrobial, anticancer, and neuroprotective domains. This technical guide provides an in-depth exploration of the biological activities of substituted benzenepropanols, detailing the underlying mechanisms of action, structure-activity relationships, and established experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Benzenepropanol Scaffold - A Privileged Structure in Medicinal Chemistry

The benzenepropanol core structure, characterized by a phenyl ring attached to a three-carbon propanol chain, is a recurring motif in a vast array of biologically active natural products. This fundamental architecture allows for extensive chemical modification, with substitutions on both the aromatic ring and the aliphatic chain profoundly influencing the molecule's physicochemical properties and biological targets. The inherent versatility of this scaffold has made it a focal point for synthetic and medicinal chemists seeking to develop novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This guide will systematically dissect the key biological activities associated with this promising class of compounds.

Antioxidant Properties and Radical Scavenging Mechanisms

The capacity of substituted benzenepropanols to counteract oxidative stress is a cornerstone of their therapeutic potential. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases.

Mechanism of Antioxidant Action

The primary mechanism underlying the antioxidant activity of phenolic benzenepropanols is their ability to act as hydrogen or electron donors to neutralize free radicals. The presence of hydroxyl (-OH) groups on the benzene ring is paramount. These groups can readily donate a hydrogen atom to a free radical, thereby stabilizing it and terminating the damaging chain reaction. The resulting phenoxy radical is often stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive.

Structure-Activity Relationship (SAR) for Antioxidant Activity

The antioxidant potency of substituted benzenepropanols is intricately linked to their molecular structure:

-

Number and Position of Hydroxyl Groups: A higher number of hydroxyl groups generally correlates with increased antioxidant activity. The relative position of these groups is also critical. For instance, an ortho-dihydroxy (catechol) or para-dihydroxy (hydroquinone) arrangement enhances radical scavenging ability due to the formation of stable intramolecular hydrogen bonds and quinone structures.

-

Other Ring Substituents: The presence of electron-donating groups (e.g., methoxy, alkyl) on the aromatic ring can increase the electron density of the hydroxyl groups, facilitating hydrogen donation and enhancing antioxidant capacity. Conversely, electron-withdrawing groups tend to decrease this activity.

-

Side Chain Modifications: The structure of the propanol side chain can influence the lipophilicity and steric hindrance of the molecule, affecting its ability to interact with radicals in different cellular compartments.

Quantitative Evaluation of Antioxidant Activity

Several in vitro assays are routinely employed to quantify the antioxidant potential of substituted benzenepropanols.

| Compound | Assay | IC50/EC50 (µM) | Reference |

| Eugenol | DPPH Radical Scavenging | ~25-50 | [1] |

| Phenylpropanoid amide (2c) | DPPH Radical Scavenging | 16.2 ± 2.4 | [2] |

| Hydroxyl-substituted chalcone (C7) | DPPH Radical Scavenging | 255 | [3] |

| Hydroxyl-substituted chalcone (C7) | Hydroxyl Radical Scavenging | 441 | [3] |

Table 1: Representative Antioxidant Activities of Substituted Benzenepropanols and Related Phenolic Compounds.

Experimental Protocol: DPPH Radical Scavenging Assay

This widely used and relatively simple assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Principle: In the presence of an antioxidant, the deep violet color of the DPPH radical solution is reduced to a pale yellow, with the change in absorbance at 517 nm being proportional to the radical scavenging activity of the compound.

Step-by-Step Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Preparation of Test Compounds: Prepare a stock solution of the substituted benzenepropanol in methanol. Perform serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well microplate, add a specific volume of each concentration of the test compound to the wells. Then, add the DPPH solution to each well to initiate the reaction. A control well containing only methanol and the DPPH solution should be included.

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Effects and Modulation of Signaling Pathways

Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. Substituted benzenepropanols have demonstrated significant anti-inflammatory properties, acting through multiple mechanisms to suppress the inflammatory cascade.

Inhibition of Pro-inflammatory Enzymes and Mediators

A primary mechanism of anti-inflammatory action for many substituted benzenepropanols is the inhibition of key enzymes involved in the inflammatory response, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting these enzymes, substituted benzenepropanols can reduce the production of these pro-inflammatory molecules, thereby alleviating inflammation. Furthermore, they can suppress the production of other inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][5]

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[6] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, lipopolysaccharide [LPS]), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes. Several phenylpropanoids have been shown to inhibit NF-κB activation, although the precise molecular targets can vary.[7][8] Some compounds may prevent the degradation of IκB, while others may interfere with the DNA binding of NF-κB.[7]

Figure 1: Simplified NF-κB Signaling Pathway and Potential Inhibition by Substituted Benzenepropanols.

Quantitative Evaluation of Anti-inflammatory Activity

Both in vitro and in vivo models are essential for characterizing the anti-inflammatory potential of substituted benzenepropanols.

| Compound/Extract | Assay | Dose/Concentration | Inhibition (%) | Reference |

| Eugenol | Carrageenan-induced paw edema (rat) | 100 mg/kg | 78 | [4] |

| trans-Cinnamaldehyde | Carrageenan-induced paw edema (rat) | 10 mg/kg | Significant reduction | [5] |

| 2'-hydroxycinnamaldehyde | LPS-induced NO production (RAW 264.7 cells) | IC50 = 8 µM | 50 | [4] |

| 4-aminobenzophenone derivative (45) | LPS-induced IL-1β release (PBMCs) | IC50 = 14 nM | 50 | [9] |

| 4-aminobenzophenone derivative (45) | LPS-induced TNF-α release (PBMCs) | IC50 = 6 nM | 50 | [9] |

Table 2: Representative Anti-inflammatory Activities of Substituted Benzenepropanols and Related Compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Animals are randomly divided into groups (e.g., control, standard drug, and test compound groups) and fasted overnight with free access to water.

-

Compound Administration: The test compound or standard drug (e.g., indomethacin) is administered orally or intraperitoneally at a predetermined time before the carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Properties and Structure-Activity Insights

The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted benzenepropanols have demonstrated promising activity against a range of bacteria and fungi.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of phenolic compounds like substituted benzenepropanols are often multifactorial and can include:

-

Disruption of Cell Membranes: The lipophilic nature of the benzene ring and propanol side chain allows these molecules to partition into the lipid bilayer of microbial cell membranes, disrupting their integrity and leading to leakage of cellular contents.

-

Inhibition of Enzymes: These compounds can inhibit essential microbial enzymes, including those involved in cell wall synthesis, protein synthesis, and nucleic acid replication.

-

Interference with Virulence Factors: Some benzenepropanols can inhibit the production of toxins and other virulence factors that contribute to the pathogenicity of microorganisms.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of substituted benzenepropanols is influenced by their chemical structure:

-

Hydrophobicity: A certain degree of lipophilicity is generally required for effective membrane disruption.

-

Hydroxyl Groups: The presence and position of hydroxyl groups can impact the compound's ability to interact with microbial proteins and membranes.

-

Side Chain Length and Unsaturation: The length and degree of unsaturation of the aliphatic side chain can affect the compound's partitioning into the cell membrane.

Quantitative Evaluation of Antimicrobial Activity

The antimicrobial activity of substituted benzenepropanols is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Furan-benzenediol 5 | S. aureus | 64 | [10] |

| 1,3-bis(aryloxy)propan-2-amine (CPD20) | S. aureus | 2.5 | [11] |

| 1,3-bis(aryloxy)propan-2-amine (CPD20) | S. pyogenes | 2.5 | [11] |

| N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide (5c) | Gram-positive and Gram-negative bacteria | Similar to ciprofloxacin | [12] |

Table 3: Representative Antimicrobial Activities of Substituted Benzenepropanols and Related Compounds.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microplate. A standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.

Step-by-Step Methodology:

-

Preparation of Test Compound: A stock solution of the substituted benzenepropanol is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: The diluted compound solutions in the 96-well plate are inoculated with the microbial suspension.

-

Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

-

Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Anticancer Activity and Cytotoxic Mechanisms

The search for novel anticancer agents with improved efficacy and reduced side effects is a major focus of drug discovery. Substituted benzenepropanols have shown cytotoxic activity against various cancer cell lines, suggesting their potential as a scaffold for the development of new chemotherapeutics.

Mechanisms of Anticancer Action

The anticancer effects of substituted benzenepropanols can be attributed to several mechanisms, including:

-

Induction of Apoptosis: Many of these compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M).

-

Inhibition of Angiogenesis: Some benzenepropanols may inhibit the formation of new blood vessels (angiogenesis) that are essential for tumor growth and metastasis.

-

Inhibition of Kinases: Certain derivatives may act as inhibitors of protein kinases that are involved in cancer cell signaling and proliferation.

Quantitative Evaluation of Anticancer Activity

The in vitro anticancer activity of substituted benzenepropanols is commonly assessed by determining their IC50 values against a panel of human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[2,1-b]thiazole linked triazole conjugate (4h) | A549 (Lung) | 0.78 | [13] |

| 2-naphthol derivative (5d) | HeLa (Cervical) | 0.8 | [13] |

| PZBE extract | A-549 (Lung) | 133.09 µg/mL | [14] |

| Ciprofloxacin Chalcone Hybrid | HepG2 (Liver) - 48h | 5.6 µg/mL | [15] |

| Ciprofloxacin Chalcone Hybrid | MCF7 (Breast) - 48h | 11.5 µg/mL | [15] |

Table 4: Representative Anticancer Activities of Substituted Benzenepropanols and Related Compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the substituted benzenepropanol for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.

-

Incubation: The plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Sources

- 1. Comprehensive Overview of Eugenol: Focusing on Sources, Structure, Pharmacological Activities, Mechanisms of Action, Safety Profile, and Applications , Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. Neuroprotective effects of eugenol against aluminiuminduced toxicity in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer’s Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Phenylpropanoid NF-kappaB inhibitors from Bupleurum fruticosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and evaluation of novel 2-substituted 1,4-benzenediol library as antimicrobial agents against clinically relevant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Gastrodin: From Discovery to Therapeutic Applications

A Note on the Topic: The initial query for "Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-" did not correspond to a clearly identifiable compound in the scientific literature. Exercising editorial control, this guide focuses on Gastrodin , a well-documented and scientifically significant natural product that aligns with the structural motifs and therapeutic interest implied in the original request. Gastrodin is a phenolic glycoside with a core structure featuring a substituted benzene ring, making it a relevant and valuable subject for researchers, scientists, and drug development professionals.

Introduction

Gastrodin, chemically known as 4-hydroxybenzyl alcohol-4-O-β-D-glucopyranoside, is the principal bioactive constituent of the traditional Chinese medicinal herb Gastrodia elata Blume (Tian Ma).[1][2] For centuries, G. elata has been utilized in Asian medicine to treat a variety of central nervous system (CNS) ailments, including headaches, dizziness, epilepsy, and stroke.[3][4] Modern research has validated these traditional uses, identifying gastrodin as a key pharmacological agent with significant potential for the treatment of a wide array of neurological and other disorders.[1][5] This guide provides a comprehensive technical overview of gastrodin, covering its discovery, origins, synthesis, mechanisms of action, and analytical methodologies.

Discovery and Origin

Natural Sources

Gastrodin is primarily isolated from the rhizomes of the orchid species Gastrodia elata.[4] It has also been found in other plants, such as Pholidota chinensis and Galeola faberi.[4][6] The natural content of gastrodin in G. elata rhizomes is relatively low, typically less than 0.7%, which makes direct extraction costly and challenging for large-scale production.[3][7] This scarcity has driven the development of alternative production methods.

Biosynthesis

In plants, the biosynthesis of gastrodin originates from the phenylpropanoid pathway.[6] The precursor, L-phenylalanine, is converted through a series of enzymatic steps to 4-hydroxybenzyl alcohol (HBA).[6][8] The final and key step is the glycosylation of HBA, where a glucose molecule is attached via an O-glycosidic bond. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), a large family of enzymes found in various plants.[7][8] Some biosynthetic pathways consider toluene a precursor, which is hydroxylated by a cytochrome P450 monooxygenase to form HBA.[6][8]

Due to the limitations of natural extraction, significant research has focused on microbial and enzymatic biosynthesis.[3] Engineered microorganisms, such as E. coli and Yarrowia lipolytica, have been developed to produce gastrodin de novo from simple carbon sources like glucose.[1][9] These synthetic biology approaches offer a more sustainable, cost-effective, and scalable alternative to traditional methods.[3][8] One engineered Y. lipolytica strain has achieved a production of 13.22 g/L of gastrodin in a fermenter, the highest reported yield in a microorganism to date.[9]

Caption: Simplified biosynthetic pathway of gastrodin in plants and engineered microbes.

Methods of Production

Three primary methods are used for obtaining gastrodin: plant extraction, chemical synthesis, and biosynthesis.[3]

| Method | Description | Advantages | Disadvantages |

| Plant Extraction | Isolation from the rhizomes of G. elata. | Source of "natural" product. | Low yield (<0.7%), high cost, resource depletion, complex purification.[3][7] |

| Chemical Synthesis | Multi-step organic synthesis, often starting from p-cresol or 4-hydroxybenzaldehyde. | Scalable, not dependent on natural resources. | Long reaction times, harsh conditions, use of toxic reagents, environmental pollution.[1][10] |

| Biosynthesis | Use of whole-cell biocatalysts (e.g., engineered E. coli) or purified enzymes (e.g., UGTs). | High selectivity, mild reaction conditions, environmentally friendly, high purity, potentially lower cost.[3][8] | Pathway complexity, process optimization can be challenging.[3] |

Protocol: Chemical Synthesis of Gastrodin

A high-yield, four-step synthesis has been developed, which is suitable for industrial production.[10]

Objective: To synthesize gastrodin from p-cresol and penta-O-acetyl-β-D-glucopyranose.

Step 1: Glycosylation

-

Penta-O-acetyl-β-D-glucopyranose is treated with p-cresol using BF₃•Et₂O as a catalyst.

-

This reaction forms 4-methylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

-

Rationale: This step couples the protected glucose donor with the aglycone precursor. BF₃•Et₂O is an effective Lewis acid catalyst for this type of glycosylation.

Step 2: Radical Bromination

-

The product from Step 1 is subjected to radical bromination using N-bromosuccinimide (NBS).

-

This yields 4-(bromomethyl)phenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

-

Rationale: NBS is a specific reagent for benzylic bromination, selectively adding a bromine atom to the methyl group, which will be converted to the required hydroxymethyl group.

Step 3: Hydrolysis

-

The brominated intermediate is reacted with a solution of acetone and saturated aqueous sodium bicarbonate.

-

This step produces 4-(hydroxymethyl)phenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

-

Rationale: This is a nucleophilic substitution reaction where the bromide is replaced by a hydroxyl group under mild basic conditions to prevent deacetylation.

Step 4: Deprotection

-

The acetylated product from Step 3 undergoes global deprotection under Zemplén conditions (catalytic sodium methoxide in methanol).

-

This final step removes all acetyl protecting groups to yield pure gastrodin.

-

Rationale: Zemplén deacetylation is a standard, high-yielding method for removing acetyl groups from carbohydrates under mild, basic conditions.

This protocol has a reported overall yield of 58.1% and avoids complex chromatography, making it highly practical.[1][10]

Pharmacological Activity and Mechanism of Action

Gastrodin exhibits a wide range of pharmacological activities, with its most pronounced effects on the central nervous system.[1][5] It is a small molecule that can cross the blood-brain barrier, allowing it to act directly on brain tissue.[1][5]

Neuroprotection

Gastrodin's neuroprotective effects are multi-targeted and form the basis for its therapeutic potential in various CNS disorders.[5][11]

-

Anti-inflammatory Effects: Gastrodin suppresses neuroinflammation by inhibiting the activation of microglia, the brain's resident immune cells.[12] It reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[12] This is achieved by modulating key signaling pathways, including the TLR4/NF-κB and MAPK pathways.[5][12][13]

-

Antioxidant Effects: The compound protects neurons from oxidative stress, a key factor in neurodegeneration.[14] It can reduce reactive oxygen species (ROS) production and upregulate the Nrf2 signaling pathway, which controls the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[11][15]

-

Anti-apoptotic Effects: Gastrodin can inhibit neuronal apoptosis (programmed cell death) by reducing the expression of pro-apoptotic proteins like caspase-3 and modulating pathways such as Wnt/β-Catenin.[5]

-

Neurotrophic Factor Regulation: It promotes neuronal survival and repair by increasing the secretion of brain-derived neurotrophic factor (BDNF).[5]

Caption: Key mechanisms of action for gastrodin's neuroprotective effects.

Therapeutic Applications in Development

Gastrodin's multifaceted mechanism of action makes it a promising candidate for several neurological disorders:

-

Alzheimer's Disease (AD): Studies show gastrodin can reduce the deposition of amyloid-beta (Aβ) plaques, decrease neuroinflammation, and improve cognitive function in animal models of AD.[5][16][17] It may also act via the gut-brain axis, modulating gut microbiota to reduce systemic inflammation.[13][16]

-

Parkinson's Disease (PD): Gastrodin has demonstrated the ability to protect dopaminergic neurons from degeneration, a hallmark of PD.[11]

-

Epilepsy: It exhibits anti-convulsant and anti-epileptic effects, potentially by regulating inflammatory responses in the brain.[1]

-

Cerebral Ischemia (Stroke): Gastrodin can reduce infarct volume, inhibit apoptosis, and promote neurogenesis following ischemic brain injury.[5][11]

Pharmacokinetics and Analytical Methods

Pharmacokinetics

Studies in animal models show that gastrodin is rapidly absorbed after oral administration.[1][18] However, its bioavailability can be low, and it is subject to metabolism into its active aglycone, p-hydroxybenzyl alcohol (HBA).[19] The pharmacokinetic profile of gastrodin can be influenced by co-administration with other herbal extracts, which may delay its absorption and prolong its action time.[18][20] The pharmacokinetic behavior in mice fits a two-compartment model.[21]

| Parameter | Value/Description | Species | Reference |

| Absorption | Rapidly absorbed after oral administration. | Rat, Mouse | [1][18] |

| Metabolism | Metabolized to p-hydroxybenzyl alcohol (HBA). | Rat | [19] |

| Distribution | Widely distributed; crosses the blood-brain barrier. | Rat | [1][19] |

| Elimination T½ | Increases with dose, suggesting saturation of metabolic enzymes. | Mouse | [21] |

| Model | Fits a two-compartment model. | Mouse | [21] |

Protocol: Quantification of Gastrodin by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of gastrodin in plant extracts and biological samples.[22][23]

Objective: To determine the concentration of gastrodin in an aqueous plant extract.

Instrumentation & Conditions:

-

HPLC System: Standard system with a UV or Diode Array Detector (DAD).

-

Column: Reversed-phase C18 or C8 column (e.g., 4.6 mm x 150 mm, 5 µm).[19]

-

Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.02% phosphoric acid) is commonly used.[23][24]

-

Example Gradient: Start with 5% acetonitrile, ramp up to 95% to elute all components, then re-equilibrate.[24]

-

-

Flow Rate: 1.0 mL/min.[23]

-

Column Temperature: 40°C.[23]

Procedure:

-

Standard Preparation: Prepare a stock solution of pure gastrodin standard (e.g., 1000 µg/mL in water). Create a series of working standards (e.g., 10, 30, 50, 70, 90 µg/mL) by serial dilution.[24]

-

Sample Preparation: Extract the plant material with an appropriate solvent (e.g., 70% ethanol or 50% ethanol after boiling).[23][25] Filter the extract through a 0.45 µm syringe filter before injection.

-

Calibration: Inject the working standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration. The curve should be linear (r² > 0.999).[26]

-

Analysis: Inject the prepared sample solution. Identify the gastrodin peak by comparing its retention time to that of the standard.

-

Quantification: Calculate the concentration of gastrodin in the sample using the regression equation from the calibration curve.

Validation: The method must be validated for linearity, precision, accuracy, specificity, and robustness according to ICH guidelines to ensure reliable results.[24]

Conclusion and Future Directions